molecular formula C21H17Cl3N2O2 B2662960 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339008-88-7

5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2662960
M. Wt: 435.73
InChI Key: BUVMQBCDASYQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17Cl3N2O2 and its molecular weight is 435.73. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

Research on pyridine and fused pyridine derivatives highlights the versatility of synthetic methods in producing complex molecules. For example, a series of novel pyridine and fused pyridine derivatives prepared from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile showcases the adaptability of pyridine frameworks for synthesizing diverse molecular structures with potential biological activities (Flefel et al., 2018).

Polyamide Synthesis

The creation of new polyamides using pyridine moieties, as demonstrated by Faghihi and Mozaffari (2008), who synthesized a series of novel polyamides through the polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with various aromatic diamines, indicates the importance of pyridine derivatives in developing materials with enhanced thermal stability and solubility properties (Faghihi & Mozaffari, 2008).

Biological Activities

Antimicrobial and Antidepressant Activities

Research into the antimicrobial properties of pyridine derivatives, such as the evaluation of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone for potential antidepressant and nootropic agents, underscores the therapeutic potential of these compounds. Thomas et al. (2016) highlighted compounds with significant antidepressant and nootropic activities, pointing to the potential of pyridinecarboxamide derivatives in central nervous system (CNS) drug development (Thomas et al., 2016).

Chemical Properties and Interaction Studies

Electronic Properties and Interaction Landscapes

Gallagher et al. (2022) explored the physicochemical properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing valuable insights into the molecular structures and electronic properties of pyridinecarboxamide derivatives. This research emphasizes the importance of understanding molecular interactions for the development of compounds with tailored properties (Gallagher et al., 2022).

properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O2/c1-12-4-3-5-13(2)19(12)25-20(27)16-9-15(22)11-26(21(16)28)10-14-6-7-17(23)18(24)8-14/h3-9,11H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVMQBCDASYQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.